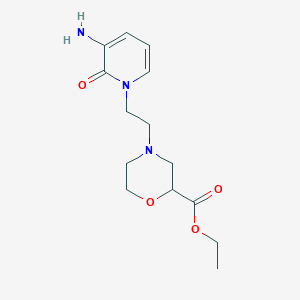
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, along with a hydroxy and a methyl group on a butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the bromination of a phenylacetic acid derivative, followed by a series of reactions to introduce the hydroxy and methyl groups. For instance, the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator can be employed . This intermediate can then undergo further reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products Formed
Oxidation: Formation of 2-(4-Bromophenyl)-3-oxo-3-methylbutanoic acid.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of 2-(4-Azidophenyl)-3-hydroxy-3-methylbutanoic acid or 2-(4-Cyanophenyl)-3-hydroxy-3-methylbutanoic acid.
科学研究应用
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
作用机制
The mechanism by which 2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the hydroxy and methyl groups.
2-(4-Bromophenyl)ethanol: Contains a hydroxy group but lacks the butanoic acid chain.
4-Bromophenylpropanoic acid: Similar structure but with a different carbon chain length.
Uniqueness
2-(4-Bromophenyl)-3-hydroxy-3-methylbutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C11H13BrO3 |
|---|---|
分子量 |
273.12 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,15)9(10(13)14)7-3-5-8(12)6-4-7/h3-6,9,15H,1-2H3,(H,13,14) |
InChI 键 |
UHVJHGDAPSHXDB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)


